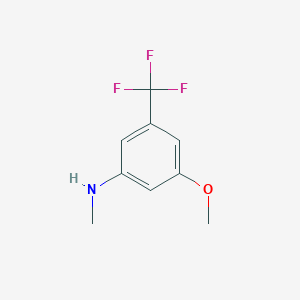

3-methoxy-N-methyl-5-(trifluoromethyl)aniline

Description

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and an N-methyl (-NCH₃) substituent on the amine. Its molecular formula is C₉H₁₀F₃NO, with a molecular weight of 221.18 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in coupling reactions to generate bioactive molecules such as carbamates, ureas, and amides .

Synthetic routes often involve alkylation of the parent aniline (3-methoxy-5-(trifluoromethyl)aniline) with methylating agents under basic conditions or via coupling reactions with aromatic bromides under Sonogashira conditions .

Properties

IUPAC Name |

3-methoxy-N-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-13-7-3-6(9(10,11)12)4-8(5-7)14-2/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHVQFZGEMKTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation: This step introduces an acyl group to the aromatic ring.

Reduction: The acyl group is then reduced to an alkane.

Nitration: The aromatic ring is nitrated to introduce a nitro group.

Methoxylation: The nitro group is replaced with a methoxy group.

Methylation: The amine group is methylated to form the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specialized catalysts and reagents to ensure high yield and purity of the final product. The specific details of these methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Schiff Base Formation

This compound participates in condensation reactions with aldehydes to form Schiff bases. For example:

Reaction:

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline + 2,3-dihydroxybenzaldehyde → (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol

Conditions:

Key Observations:

-

Tautomerizes to the phenol–imine form in crystalline state.

-

Intramolecular O–H⋯N hydrogen bonding stabilizes the product .

Nucleophilic Substitution Reactions

The amine group undergoes alkylation or acylation under controlled conditions.

Electrophilic Aromatic Substitution

The aromatic ring reacts selectively due to electronic effects of substituents:

| Position | Reactivity | Example Reaction | Regioselectivity Notes |

|---|---|---|---|

| Para to -CF₃ | Moderate activation | Nitration, sulfonation | Directed by -OCH₃ (activating) |

| Meta to -CF₃ | Deactivation | Halogenation (low yield) | Hindered by -CF₃ (deactivating) |

Key Findings:

-

Trifluoromethyl group strongly meta-directs, while methoxy group para-directs .

-

Competitive directing effects lead to mixed products in some cases .

Reductive Alkylation

Reaction:

this compound → N-Methyl derivatives

Conditions:

Oxidation of Amine

-

Limited oxidation observed due to steric protection by -CF₃ and -OCH₃ groups.

-

Forms nitroso derivatives under strong oxidizing conditions (e.g., HNO₃/H₂SO₄) .

Buchwald–Hartwig Amination

Reaction:

this compound + aryl halides → Biaryl amines

Conditions:

Mechanistic Insight:

Role in Trifluoromethylation

The -CF₃ group enables participation in radical trifluoromethylation cascades:

Example:

Trifluoromethylarylation of alkenes using HFIP solvent:

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Hexafluoroisopropanol (HFIP) |

| Yield (model system) | 72% |

| Selectivity | >95% |

Comparative Reactivity Table

Scientific Research Applications

3-methoxy-N-methyl-5-(trifluoromethyl)aniline is an organic compound with a methoxy group, a trifluoromethyl group, and a methyl group attached to an aniline backbone. It has the molecular formula C10H12F3NO and a molecular weight of 219.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it useful in organic synthesis and medicinal chemistry.

Applications

3-Methoxy-5-(trifluoromethyl)aniline is widely utilized in research . This compound serves as an intermediate in synthesizing various pharmaceuticals, notably those targeting neurological disorders . Its trifluoromethyl group enhances bioactivity and selectivity . It is also used in the formulation of agrochemicals, including herbicides and fungicides, because of its effectiveness in controlling unwanted plant growth and pests . Moreover, the compound has applications in developing advanced materials, including polymers and coatings, where its chemical stability and resistance to degradation are advantageous . It also acts as a reagent in analytical techniques, aiding the detection and quantification of other chemical substances in complex mixtures . It is a valuable building block in organic synthesis, allowing researchers to create complex molecules efficiently, which is crucial for innovation in multiple fields .

3-methoxy-N-methyl-N-(trifluoromethyl)aniline has several applications:

- It is a valuable building block in organic synthesis.

- It has uses in medicinal chemistry.

3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) aniline is used in the preparation of nilotinib .

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups significantly impacts physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Position and Activity

- Ortho vs. Meta/Para Substitution : 2-(trifluoromethyl)aniline derivatives exhibit superior bioactivity compared to 3- or 4-substituted analogs due to reduced basicity and steric effects, which enhance target binding . In contrast, 3-methoxy-5-(trifluoromethyl)aniline derivatives are less active in certain contexts, such as calixarene-based antitumor agents .

Biological Activity

3-Methoxy-N-methyl-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₈F₃N O and a molecular weight of approximately 205.18 g/mol. The compound features a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and an aniline structure, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps that allow for precise control over the functional groups introduced during the process. This multi-step synthesis is crucial for ensuring the desired biological activity and stability of the compound.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent, possibly through mechanisms involving the inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, indicating its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Some studies suggest that it may provide neuroprotective effects, which could be beneficial in neurodegenerative disorders.

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets. Key findings include:

- Binding Affinity : The compound demonstrates significant binding affinities to specific receptors and enzymes, which are crucial for its therapeutic effects.

- Mechanism of Action : The mechanism of action is believed to involve interaction with molecular targets such as enzymes or receptors, influencing their activity and function .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds. The following table summarizes some relevant compounds and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Methoxy-5-(trifluoromethyl)aniline | 349-55-3 | 0.93 |

| 4-Methoxy-N-methyl-5-(trifluoromethyl)aniline | 1260854-98-5 | 0.91 |

| 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | 0.90 |

| 4-Amino-3-(trifluoromethyl)phenol | 445-04-5 | 0.84 |

The specific substitution pattern and the presence of both methoxy and trifluoromethyl groups on the aromatic ring significantly influence its reactivity and biological properties compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

- Anticancer Research : In vitro studies have demonstrated its ability to inhibit cancer cell lines, suggesting pathways for further development into therapeutic agents.

- Neuroprotection : Investigations into its neuroprotective effects have shown promise in models of neurodegeneration, warranting further exploration into its mechanisms .

- Inflammation Models : The compound has been tested in animal models for inflammatory diseases, showing significant reductions in markers of inflammation.

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-N-methyl-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via bromination or palladium-catalyzed coupling reactions. For example, bromination of 3-methoxy-4-(trifluoromethyl)aniline with Br₂ in dioxane at 0°C yields halogenated intermediates (e.g., 2-bromo-5-methoxy-4-(trifluoromethyl)aniline) with high efficiency (97% yield) . Optimization involves controlling reaction temperature (0°C to room temperature) and stoichiometry (e.g., Br₂ in 1.1 equivalents). Subsequent N-methylation can be achieved using methyl iodide or reductive alkylation.

Q. How can researchers characterize this compound using spectroscopic methods?

Key characterization techniques include:

- ¹H NMR : Peaks for aromatic protons (δ 7.44 ppm for substituted protons, δ 6.57 ppm for amine-adjacent protons) and methoxy groups (δ 3.77 ppm) .

- 19F NMR : A singlet near δ -60 ppm for the trifluoromethyl group .

- FT-IR : Stretching vibrations for C-F (~1100 cm⁻¹) and N-H (~3400 cm⁻¹) .

- UV-Vis : Absorption bands influenced by electron-withdrawing trifluoromethyl and methoxy groups .

Q. What safety protocols are critical for handling this compound?

The compound is classified under Acute Toxicity Category 4 for dermal and inhalation exposure. Required precautions include:

- Use of fume hoods, nitrile gloves, and lab coats.

- Immediate access to eye wash stations and safety showers .

- Storage in sealed containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the aniline ring?

The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring. This decreases nucleophilicity at the para position but enhances stability against oxidation. Comparative studies with non-fluorinated analogs show reduced basicity (pKa ~1.5–2.0) due to inductive effects . Resonance and frontier molecular orbital (FMO) analyses reveal altered reactivity in electrophilic substitution reactions, favoring meta-directing behavior .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., SAR studies) may arise from:

- Solubility differences : Trifluoromethyl groups improve lipophilicity (logP ~2.5–3.0) but may reduce aqueous solubility. Use co-solvents like DMSO or cyclodextrins.

- Metabolic stability : The -CF₃ group enhances resistance to cytochrome P450 oxidation, but N-methylation may alter pharmacokinetics. Validate via microsomal assays .

- Stereochemical effects : Chiral derivatives (e.g., 3-[(1R)-1-aminoethyl]-5-CF₃-aniline) require enantioselective synthesis and HPLC chiral resolution .

Q. How can this compound serve as a precursor in medicinal chemistry?

Key applications include:

- Anticancer agents : Coupling with pyrazine or pyrimidine moieties via Suzuki-Miyaura reactions (e.g., Pd(PPh₃)₄ catalyst, DMF, 80°C) yields kinase inhibitors .

- Antimicrobials : Nitro-reduction of intermediates produces amino derivatives for Schiff base formation with aldehydes .

- PET tracers : Radiolabeling with ¹⁸F via nucleophilic aromatic substitution at the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.